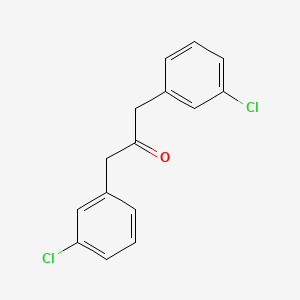

1,3-Bis(3-chlorophenyl)propan-2-one

Descripción

Contextualization of Diarylpropanone Scaffolds in Organic Chemistry

Diarylpropanone scaffolds, characterized by a three-carbon propane (B168953) backbone flanked by two aryl (aromatic) groups with a ketone functional group at the central carbon (C2), represent a pivotal class of organic molecules. Their structural motif is a recurring feature in a variety of natural products and serves as a versatile building block in synthetic organic chemistry. The reactivity of the ketone group, coupled with the electronic and steric influences of the two aryl rings, allows for a wide array of chemical transformations. These include, but are not limited to, reductions to the corresponding alcohols, oxidations, and various carbon-carbon bond-forming reactions. The ability to modify the aryl rings with different substituents further expands the chemical space accessible from this scaffold, making it a valuable template for the design and synthesis of novel compounds with tailored properties.

Significance of 1,3-Bis(3-chlorophenyl)propan-2-one within Ketone Chemistry

Within the broader family of diarylpropanones, This compound holds particular interest due to the presence of two chlorine atoms positioned at the meta-position of each phenyl ring. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the molecule. This substitution pattern can impact the reactivity of the central ketone group and the adjacent methylene (B1212753) bridges. From a synthetic standpoint, the chloro-substituents can also serve as handles for further functionalization through various cross-coupling reactions, offering a pathway to a diverse range of derivatives. The symmetrical nature of this particular isomer, with both chlorines in the meta position, imparts a unique electronic and steric environment around the propanone core, distinguishing it from its ortho- and para-substituted counterparts.

Scope and Research Imperatives

The primary research imperatives surrounding This compound are multifaceted. A key focus is the exploration of its synthetic accessibility and the development of efficient and scalable synthetic routes. Furthermore, a thorough investigation of its chemical reactivity is crucial to understanding how the chloro-substituents modulate the behavior of the diarylpropanone scaffold. A significant driver for research into this compound and its derivatives is the potential for biological activity. The diaryl structure is a common feature in many pharmacologically active molecules, and the specific substitution pattern of this compound may confer interesting biological properties. For instance, a European patent has mentioned this compound in the context of pyridazine (B1198779) derivatives with potential psychotropic effects, highlighting its relevance in medicinal chemistry. google.com Therefore, the synthesis and subsequent biological evaluation of This compound and its analogues are critical areas of ongoing and future research.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

59757-95-8 |

|---|---|

Fórmula molecular |

C15H12Cl2O |

Peso molecular |

279.2 g/mol |

Nombre IUPAC |

1,3-bis(3-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C15H12Cl2O/c16-13-5-1-3-11(7-13)9-15(18)10-12-4-2-6-14(17)8-12/h1-8H,9-10H2 |

Clave InChI |

PIGAWZOZHAFCJZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)CC(=O)CC2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 1,3 Bis 3 Chlorophenyl Propan 2 One and Analogues

Carbonyl Group Reactivity

The carbonyl group in 1,3-bis(3-chlorophenyl)propan-2-one serves as a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity. This reactivity can be modulated by various reagents. For instance, reduction of the carbonyl group to a hydroxyl group can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The presence of two aryl rings flanking the carbonyl group influences its reactivity through steric hindrance and electronic effects. The electron-withdrawing nature of the chlorine atoms on the phenyl rings can further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition reactions.

Alpha-Carbon Reactivity: Enolization and Substitution Pathways

The protons on the carbons alpha to the carbonyl group in this compound exhibit acidity, allowing for enolization under basic conditions. The formation of an enolate intermediate opens up pathways for various substitution reactions at the alpha-carbon. The stability of the resulting enolate is influenced by the delocalization of the negative charge into the carbonyl group and the adjacent aryl rings.

These enolates can act as nucleophiles in reactions such as alkylations and aldol (B89426) condensations. For example, in the presence of a suitable base and an alkyl halide, the enolate can undergo C-alkylation. The regioselectivity of these reactions can be controlled by the reaction conditions, including the choice of base and solvent.

Halogen Substituent Effects on Reactivity and Reaction Selectivity

This dual nature of halogen substituents affects not only the reactivity of the aromatic rings but also the properties of the propan-2-one chain. The inductive effect of the chlorine atoms enhances the acidity of the alpha-protons, facilitating enolate formation. In reactions involving the aromatic rings, the directing effect of the chlorine atoms will favor substitution at the ortho and para positions relative to the chlorine. The reactivity of the ring decreases as the size of the halogen increases. libretexts.orglibretexts.org

Photochemical Transformation Mechanisms: Decarbonylation Processes in Diarylacetones

Diarylacetones, including this compound, are known to undergo photochemical decarbonylation upon irradiation with UV light. nih.govresearchgate.net This process typically proceeds through a Norrish Type I cleavage, involving the formation of radical intermediates. nih.gov The initial step is the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group, generating a benzyl (B1604629) radical and an acyl radical.

The subsequent loss of carbon monoxide from the acyl radical leads to the formation of a second benzyl radical. These two benzyl radicals can then combine to form a 1,2-diarylethane derivative. The efficiency and chemoselectivity of these solid-state reactions can be very high. nih.gov The stability of the benzylic radical intermediates plays a crucial role in determining the quantum yields of the reaction. nih.gov

Radical Pathways and Intermediates in Reactions of Diarylpropanones

Radical intermediates are central to the photochemical reactions of diarylpropanones. nih.gov The formation of these radicals can be initiated by photolysis, as in the Norrish Type I cleavage described above. Once formed, these radical species can undergo a variety of reactions, including recombination, disproportionation, and abstraction of atoms from other molecules. libretexts.org

The stability of the radical intermediates is a key factor governing the reaction pathway. Benzylic radicals, such as those formed from this compound, are stabilized by resonance delocalization of the unpaired electron into the aromatic ring. libretexts.org The nature and position of substituents on the aryl rings can further influence the stability of these radicals. nih.gov Radical reactions are often characterized by their tolerance of various functional groups, making them useful in complex molecular syntheses. nih.gov

Stereo- and Regioselectivity in Complex Transformations

In more complex transformations involving this compound and its analogues, controlling the stereoselectivity and regioselectivity is a significant challenge. For instance, in reactions where new stereocenters are formed, the relative orientation of substituents can be influenced by steric and electronic factors.

The regioselectivity of a reaction determines which of several possible isomers is predominantly formed. In the case of reactions involving the aromatic rings, the directing effects of the existing substituents play a crucial role. For reactions at the alpha-carbons, the choice of reagents and reaction conditions can dictate the position of substitution. For example, in Tsuji-Trost allylic substitution reactions, the regioselectivity of nucleophilic attack is influenced by the substituents on the allyl palladium intermediate. rsc.org Similarly, in 1,3-dipolar cycloaddition reactions, the regioselectivity can be understood by analyzing the frontier molecular orbitals of the reactants. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of this compound, specific signals corresponding to the aromatic and aliphatic protons are expected. Due to the symmetry of the molecule, the two 3-chlorophenyl rings should be chemically equivalent, simplifying the spectrum. The protons on the benzene (B151609) rings would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons (CH2) adjacent to the carbonyl group and the chlorophenyl groups would likely appear as a singlet in the aliphatic region, though coupling with any non-equivalent neighboring protons could lead to more complex splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbon (C=O), the methylene carbons, and the carbons of the two equivalent 3-chlorophenyl rings. The carbonyl carbon typically resonates in the downfield region of the spectrum (around δ 200 ppm). The carbons of the aromatic rings would appear in the range of δ 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the region of 1700-1725 cm⁻¹. Other characteristic bands would include those for the C-H stretching of the aromatic and aliphatic portions of the molecule, C=C stretching vibrations of the aromatic rings, and the C-Cl stretching vibration.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds often give rise to strong signals in the Raman spectrum. For this compound, the C=C stretching of the phenyl rings and the C-Cl bonds are expected to be Raman active.

Publicly available FT-IR and FT-Raman spectra for the closely related compound 1-(3-Chlorophenyl)propan-2-one (B45335) show characteristic peaks that can be used for comparison. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination (Single-Crystal X-ray, Powder X-ray)

X-ray diffraction techniques are powerful for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. It can be used to identify the crystalline phase and assess the purity of the compound.

As of the latest search, no specific single-crystal or powder X-ray diffraction data for this compound has been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the presence of the aromatic rings and the carbonyl group will give rise to characteristic absorption bands. The π → π* transitions of the aromatic system are expected to appear at shorter wavelengths, while the n → π* transition of the carbonyl group would be observed at a longer wavelength, typically with a lower intensity. The solvent used can influence the position of these absorption maxima. While a specific UV-Vis spectrum for the target compound is not available, the NIST WebBook provides data for the related compound 2-Propanone, 1,3-diphenyl-, which can offer a comparative reference. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MSn, GC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Molecular Weight Determination: The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, showing contributions from both ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of resonance-stabilized acylium ions and benzyl-type cations. The loss of a chlorobenzyl radical or a chlorophenylacetyl radical are also plausible fragmentation pathways.

Conclusion

1,3-Bis(3-chlorophenyl)propan-2-one represents a chemically intriguing molecule within the diarylpropanone family. While specific research on this compound is not extensively documented in the public domain, its structural relationship to well-studied diarylpropanones and its mention in the patent literature underscore its potential significance. The presence of the meta-chloro substituents on both phenyl rings is expected to confer unique reactivity and potential biological activity. Further research is warranted to fully elucidate its synthesis, characterize its properties, and explore its applications, particularly in the field of medicinal chemistry. The development of efficient synthetic routes and a comprehensive evaluation of its biological profile are key imperatives for future studies.

Computational Chemistry and Theoretical Investigations of 1,3 Bis 3 Chlorophenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. For a molecule like 1,3-Bis(3-chlorophenyl)propan-2-one, these theoretical methods could provide profound insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

Following optimization, the electronic structure can be analyzed. This involves mapping the distribution of electrons within the molecule, which governs its chemical properties. While specific data for this compound is not published, a hypothetical table of optimized geometric parameters is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-C (carbonyl-methylene) | ~1.52 Å | |

| C-C (methylene-phenyl) | ~1.51 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | C-C-C (ketone backbone) | ~116° |

| O=C-C | ~122° |

HOMO-LUMO Analysis and Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. bas.bg For this compound, the presence of electronegative chlorine atoms and the carbonyl group would influence the energies and distributions of these orbitals.

Table 2: Hypothetical Frontier Orbital Properties (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

Electrostatic Potential Mapping (MEP) for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. tandfonline.comnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the methylene (B1212753) groups and potentially on the carbon atom of the carbonyl group.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

In this compound, NBO analysis could quantify the stabilizing interactions between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals of adjacent bonds. It would also reveal the extent of charge delocalization from the phenyl rings to the propanone backbone.

Calculation of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, UV-Vis Transitions)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions (stretching, bending, etc.). For the target molecule, characteristic frequencies for the C=O stretch, C-Cl stretch, and various aromatic C-H vibrations would be of particular interest.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. This would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations involved.

Table 3: Hypothetical Calculated Spectroscopic Data (Illustrative)

| Spectrum | Parameter | Calculated Value |

|---|---|---|

| IR | ν(C=O) | ~1730 cm⁻¹ |

| ¹³C NMR | δ(C=O) | ~205 ppm |

First Hyperpolarizability and Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties is a significant area of materials science. The first hyperpolarizability (β₀) is a measure of a molecule's second-order NLO response. Molecules with large β₀ values are of interest for applications in optoelectronics. Calculations can predict this property, guiding the design of new NLO materials. The presence of aromatic rings and an electron-withdrawing carbonyl group in this compound suggests it could possess NLO properties, though a detailed computational analysis is required to quantify this.

Mechanistic Probes using Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms involving this compound. Such studies can elucidate the intricate details of reaction pathways, identify transition states, and determine the energetics of chemical transformations.

Detailed research findings from analogous systems suggest that DFT calculations are instrumental in understanding mechanisms such as nucleophilic additions to the carbonyl group, enolate formation, and subsequent reactions. For a molecule like this compound, computational models can predict the most likely sites for nucleophilic or electrophilic attack. The presence of two chlorophenyl groups introduces electronic effects that can be precisely quantified through computational analysis.

For instance, in a hypothetical reaction, the energy profile of different pathways can be calculated to determine the most favorable route. This involves optimizing the geometries of reactants, intermediates, transition states, and products. The calculated activation energies can then provide a quantitative measure of the reaction kinetics. While specific data for this compound is not available, illustrative data from DFT studies on similar ketones highlights the type of information that can be obtained.

Illustrative Data from DFT Calculations on a Model Diarylketone System

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 15.2 | -5.8 |

| Key Bond Length (Å) (C=O) | 1.22 | 1.35 | - |

| Key Bond Angle (°) (C-C-C) | 116.5 | 112.1 | 118.9 |

This table is illustrative and based on typical values for ketone reactions.

Furthermore, molecular orbital analysis, such as the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The HOMO-LUMO gap is a critical parameter that correlates with chemical reactivity and electronic transitions. nist.gov

Illustrative Frontier Molecular Orbital Energies for a Diarylketone

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

This table is illustrative and based on typical values for similar aromatic ketones.

Solid-State Computational Studies

Solid-state computational studies are essential for understanding the crystalline structure and properties of this compound. These investigations can predict the most stable crystal packing arrangements, which is crucial for polymorphism studies in pharmaceuticals and materials science. researchgate.net Methods such as crystal structure prediction (CSP) combined with DFT calculations can generate and rank possible crystal structures based on their lattice energies. wikipedia.orgacs.org

The intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the chlorine atoms, that govern the crystal packing can be analyzed in detail. Computational models can provide precise information on bond lengths, bond angles, and dihedral angles in the solid state, which can be compared with experimental data from X-ray crystallography.

Due to the absence of specific crystallographic data for this compound in the public domain, we can present illustrative data based on calculations for a model chlorinated aromatic ketone to demonstrate the output of such studies.

Illustrative Calculated Solid-State Structural Parameters for a Model Chlorinated Aromatic Ketone

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-Cl | 1.745 |

| C=O | 1.218 | |

| C-C (phenyl) | 1.395 (avg) | |

| Bond Angle (°) | C-C-C (propanone) | 117.2 |

| C-C-Cl | 119.8 |

This table is illustrative and based on typical values for similar compounds.

Mulliken population analysis is another computational technique that can be applied to understand the charge distribution within the molecule in the solid state. wikipedia.orguni-muenchen.de This analysis provides partial atomic charges, offering insights into the electrostatic interactions within the crystal lattice.

Illustrative Mulliken Atomic Charges for a Model Chlorinated Aromatic Ketone

| Atom | Partial Charge (e) |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.52 |

| C (attached to Cl) | +0.05 |

| Cl | -0.15 |

This table is illustrative and based on typical values for similar compounds.

Synthetic Utility of 1,3 Bis 3 Chlorophenyl Propan 2 One As a Chemical Intermediate

Precursor for Complex Organic Molecules

Due to the absence of specific literature on 1,3-Bis(3-chlorophenyl)propan-2-one, its role as a precursor for complex organic molecules remains undocumented. Hypothetically, a molecule with this structure could serve as a building block in various organic transformations. The central ketone functionality could undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing moieties, or reactions with organometallic reagents to form tertiary alcohols. The two chlorophenyl groups could potentially be involved in cross-coupling reactions, although the C-Cl bond is generally less reactive than C-Br or C-I bonds.

Role in the Synthesis of Heterocyclic Systems

There is no available research detailing the use of this compound in the synthesis of heterocyclic systems. Generally, 1,3-diarylpropanones can be precursors to various heterocyclic compounds. For instance, condensation reactions with hydrazine (B178648) derivatives could potentially yield pyrazoles. Reaction with hydroxylamine (B1172632) could lead to the formation of isoxazoles. Furthermore, multicomponent reactions involving this diketone, an aldehyde, and a nitrogen source could theoretically produce dihydropyridines or other related heterocyclic scaffolds. However, without experimental data, these are speculative pathways.

Formation of Functionalized Derivatives for Advanced Materials and Applications

No studies have been found that describe the formation of functionalized derivatives of this compound for advanced materials. In theory, the presence of two chloro-substituents on the phenyl rings and a central ketone offers multiple sites for functionalization. The chlorine atoms could potentially be substituted via nucleophilic aromatic substitution under harsh conditions or, more likely, serve as handles for metal-catalyzed cross-coupling reactions to introduce new functional groups. The ketone could be transformed into various other functionalities. Such modifications could, in principle, lead to the development of new materials with specific optical, electronic, or thermal properties, but this remains a hypothetical application without any supporting research.

Future Research Directions in Diarylpropanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary objective in modern organic synthesis is the development of environmentally benign and efficient chemical processes. The synthesis of diarylpropanones is an area ripe for the application of green chemistry principles. researchgate.net Future research will likely move beyond traditional condensation reactions, which can generate significant waste, towards more atom-economical and sustainable alternatives.

Key areas for development include:

Catalysis: The use of catalysts allows reactions to proceed under milder conditions, which reduces energy consumption and minimizes the formation of byproducts. Research into novel homogeneous and heterogeneous catalysts for the synthesis of diarylpropanones is a promising avenue.

Biocatalysis: Enzymes and microorganisms offer high specificity and can operate under mild reaction conditions, making them attractive biocatalysts for organic synthesis. ucl.ac.uk Exploring enzymatic routes to diarylpropanones could lead to highly efficient and sustainable production methods.

Alternative Energy Sources: Techniques such as microwave and ultrasound activation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy use. The application of these technologies to diarylpropanone synthesis warrants further investigation.

Green Solvents: The selection of environmentally friendly solvents is a core tenet of green chemistry. researchgate.net Research into the use of water, supercritical CO2, or ionic liquids as reaction media for diarylpropanone synthesis can reduce the environmental impact of these processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved efficiency and selectivity. Adapting synthetic routes for diarylpropanones to flow chemistry systems could enhance process safety and scalability.

Table 1: Comparison of Synthetic Methodologies for Ketone Synthesis

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Condensation | Well-established, versatile | Often requires harsh conditions, can produce significant waste |

| Catalytic Approaches | Milder conditions, lower energy, reduced waste | Catalyst cost and recovery can be issues |

| Biocatalysis | High specificity, mild conditions, environmentally friendly | Limited substrate scope, enzyme stability |

| Microwave/Ultrasound | Rapid reaction times, increased efficiency | Specialized equipment required, scalability can be a concern |

| Flow Chemistry | Precise control, improved safety and scalability | Initial setup costs can be high |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the carbonyl group in ketones is well-documented, typically involving nucleophilic addition. libretexts.orglibretexts.org However, the specific substitution pattern of diarylpropanones may give rise to unique and unexplored reactivity. Future research will focus on uncovering these novel transformation pathways.

Potential areas of exploration include:

Asymmetric Transformations: Developing catalytic methods for the enantioselective transformation of prochiral diarylpropanones to access chiral building blocks of high value.

Cycloaddition Reactions: Investigating the participation of the diarylpropanone scaffold in various cycloaddition reactions to construct complex polycyclic systems. Computational studies can help predict the feasibility and selectivity of such reactions. escholarship.org

Carbene Chemistry: Exploring the reactions of diarylpropanones with carbenes or carbene precursors could lead to the formation of novel cyclopropane derivatives or other complex molecular architectures. researchgate.netstevens.eduresearchgate.net

Hypervalent Iodine Chemistry: The use of hypervalent iodine reagents in reactions with diarylpropanones could unlock new synthetic pathways for functionalization.

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synergy between experimental and computational techniques provides a powerful toolkit for mechanistic investigation. researchgate.net

Future research in this area will likely involve:

Spectroscopic Analysis: Employing advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, to monitor reaction progress and identify transient intermediates in diarylpropanone reactions.

Kinetic Studies: Performing detailed kinetic experiments to determine reaction rates, activation parameters, and to elucidate the role of catalysts and reagents in the reaction mechanism.

Computational Modeling: Utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways, calculate transition state energies, and predict the regio- and stereoselectivity of reactions involving diarylpropanones. escholarship.org This approach can provide insights that are difficult to obtain through experimental means alone. researchgate.net

Table 2: Techniques for Mechanistic Elucidation

| Technique | Information Gained |

|---|---|

| In-situ Spectroscopy (IR, NMR) | Identification of intermediates, reaction monitoring |

| Kinetic Analysis | Reaction rates, activation energies, rate laws |

| Isotope Labeling Studies | Tracing the fate of atoms, confirming bond-breaking/forming steps |

| Computational Chemistry (DFT) | Transition state structures, reaction energy profiles, selectivity prediction |

Design and Synthesis of New Functional Materials incorporating Diarylpropanone Scaffolds

The rigid and well-defined structure of the diarylpropanone core makes it an attractive building block for the construction of novel functional materials. By modifying the aryl substituents, the electronic and steric properties of the molecule can be fine-tuned.

Promising research directions include:

Polymer Chemistry: Incorporating diarylpropanone units into polymer backbones to create materials with tailored thermal, mechanical, or optical properties. These polymers could find applications as high-performance plastics or in electronic devices.

Metal-Organic Frameworks (MOFs): Using functionalized diarylpropanones as organic linkers for the synthesis of MOFs. nih.gov These materials possess high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Biomaterials: Designing biocompatible scaffolds based on diarylpropanone derivatives for applications in tissue engineering and regenerative medicine. mdpi.comnih.gov The ability to tune the properties of the scaffold can promote cell adhesion and proliferation. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bis(3-chlorophenyl)propan-2-one, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-chlorophenyl groups are introduced to a propan-2-one backbone using AlCl₃ as a catalyst. Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios of acyl chloride to aromatic substrate . Alternative routes involve Ullmann coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions, respectively. Yield optimization often involves iterative adjustments of solvent polarity (e.g., dichloromethane vs. toluene) and reaction time .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the carbonyl group (δ ~205 ppm in ¹³C NMR). Splitting patterns distinguish substituent positions on the phenyl rings .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 280.0174 (C₁₅H₁₁Cl₂O⁺) .

- HPLC : Reverse-phase chromatography with a C18 column and acetonitrile/water gradient (70:30) resolves impurities, ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus solid-state rigidity. Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles, as demonstrated for structurally analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone (C–Cl bond: 1.74 Å; C=O: 1.21 Å) . Cross-validation with DFT calculations (B3LYP/6-31G*) reconciles experimental and theoretical data .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl-aryl bond formation, reducing byproducts .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials, while silica gel chromatography isolates the target compound .

- In Situ Monitoring : ReactIR tracks carbonyl group consumption, enabling real-time adjustments to reaction duration .

Q. What role does this compound play in drug development, and how are its metabolites analyzed?

- Methodological Answer : The compound serves as a precursor to antidepressants like Bupropion. Metabolic studies employ LC-MS/MS to identify hydroxylated derivatives (e.g., 1-(3-chlorophenyl)-1-hydroxy-2-propanone) in hepatocyte assays. Stability tests under physiological pH (7.4) and temperature (37°C) assess degradation pathways . Toxicity screening follows OECD guidelines, using zebrafish models to evaluate LC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.